5-Oxo-N,N-dipentylpyrrolidine-2-carboxamide 5-Oxo-N,N-dipentylpyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 51959-88-7
VCID: VC18703084
InChI: InChI=1S/C15H28N2O2/c1-3-5-7-11-17(12-8-6-4-2)15(19)13-9-10-14(18)16-13/h13H,3-12H2,1-2H3,(H,16,18)
SMILES:
Molecular Formula: C15H28N2O2
Molecular Weight: 268.39 g/mol

5-Oxo-N,N-dipentylpyrrolidine-2-carboxamide

CAS No.: 51959-88-7

Cat. No.: VC18703084

Molecular Formula: C15H28N2O2

Molecular Weight: 268.39 g/mol

* For research use only. Not for human or veterinary use.

5-Oxo-N,N-dipentylpyrrolidine-2-carboxamide - 51959-88-7

Specification

CAS No. 51959-88-7
Molecular Formula C15H28N2O2
Molecular Weight 268.39 g/mol
IUPAC Name 5-oxo-N,N-dipentylpyrrolidine-2-carboxamide
Standard InChI InChI=1S/C15H28N2O2/c1-3-5-7-11-17(12-8-6-4-2)15(19)13-9-10-14(18)16-13/h13H,3-12H2,1-2H3,(H,16,18)
Standard InChI Key PVKBSNQSHLPBAK-UHFFFAOYSA-N
Canonical SMILES CCCCCN(CCCCC)C(=O)C1CCC(=O)N1

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemistry

The compound’s backbone consists of a pyrrolidine ring—a saturated five-membered heterocycle with one nitrogen atom. Key substituents include:

  • Oxo group (C=O) at the 5-position, introducing polarity and reactivity.

  • Carboxamide group (-CONR2_2) at the 2-position, with two pentyl (C5H11\text{C}_5\text{H}_{11}) chains attached to the nitrogen.

The stereochemistry of the carboxamide group influences its biological interactions. The (S)-enantiomer, documented under PubChem CID 21117843, demonstrates distinct spatial arrangements critical for binding to chiral receptors .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC15H28N2O2\text{C}_{15}\text{H}_{28}\text{N}_{2}\text{O}_{2}
Molecular Weight268.39 g/mol
CAS Number (Racemic)51959-88-7
CAS Number (S-Enantiomer)85187-31-1
SMILES NotationCCCCCN(CCCCC)C(=O)[C@@H]1CCC(=O)N1

Spectroscopic Signatures

  • NMR Spectroscopy: The 1H^1\text{H}-NMR spectrum reveals proton environments unique to the pentyl chains (δ 0.8–1.6 ppm) and pyrrolidine ring (δ 2.2–3.5 ppm). The carboxamide carbonyl resonates near δ 170 ppm in 13C^{13}\text{C}-NMR .

  • IR Spectroscopy: Stretching vibrations for C=O (oxo: ~1740 cm1^{-1}; carboxamide: ~1650 cm1^{-1}) and N-H (amide: ~3300 cm1^{-1}) confirm functional groups.

Synthesis and Optimization Strategies

Reaction Pathways

Synthesis typically proceeds via:

  • Pyrrolidine Intermediate Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones.

  • Carboxamide Installation: Reaction of the pyrrolidine intermediate with pentyl amines in the presence of coupling agents like EDC/HOBt.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
CyclizationNH3\text{NH}_3, EtOH, reflux65–75
Carboxamide FormationPentylamine, EDC, DCM, 0–5°C80–85
PurificationSilica gel chromatography>95 purity

Challenges and Solutions

  • Byproduct Formation: Competing N-alkylation during carboxamide synthesis is mitigated by using excess pentylamine and low temperatures.

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis are required to isolate the (S)-enantiomer .

Analytical and Characterization Methods

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18\text{C}_{18} column and mobile phase (acetonitrile:water:phosphoric acid, 60:40:0.1) achieves baseline separation (tR=8.2mint_R = 8.2 \, \text{min}). Adjusting to formic acid enhances mass spectrometry compatibility.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a dominant [M+H]+^+ peak at m/zm/z 269.4, consistent with the molecular weight . Fragmentation patterns confirm the loss of pentyl groups (m/zm/z 156.2) .

Reactivity and Functionalization

Nucleophilic Acyl Substitution

The carboxamide undergoes hydrolysis under acidic or basic conditions to yield 5-oxopyrrolidine-2-carboxylic acid, a precursor for further derivatization.

Reductive Amination

The oxo group can be converted to an amine via reductive amination, enabling the synthesis of polycyclic frameworks.

Future Directions and Challenges

Mechanistic Elucidation

The compound’s interaction with biological targets remains uncharacterized. Molecular docking studies paired with in vitro assays are needed to map binding sites.

Process Scalability

Current synthetic routes are laboratory-scale. Continuous-flow reactors and catalytic methods could enhance throughput for industrial applications.

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